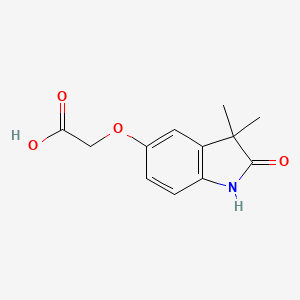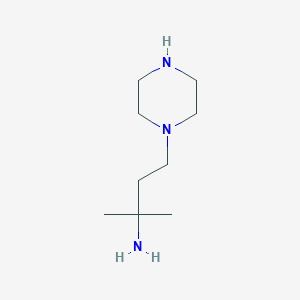
2-Methyl-4-(piperazin-1-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(piperazin-1-yl)butan-2-amine is a chemical compound with the molecular formula C10H23N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperazin-1-yl)butan-2-amine typically involves the reaction of 2-methyl-4-chlorobutan-2-amine with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperazin-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-Methyl-4-(piperazin-1-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperazin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar in structure but with a shorter carbon chain.
2-Methyl AP-237: Another derivative of piperazine with different substituents on the nitrogen atoms
Uniqueness
2-Methyl-4-(piperazin-1-yl)butan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain and specific substitution pattern make it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C9H21N3 |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-ylbutan-2-amine |
InChI |
InChI=1S/C9H21N3/c1-9(2,10)3-6-12-7-4-11-5-8-12/h11H,3-8,10H2,1-2H3 |
InChI Key |
ARPUAKAWAJCIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1CCNCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




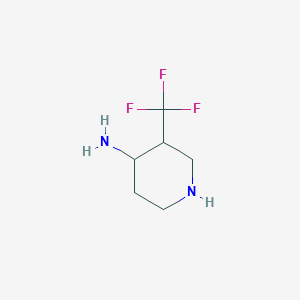
![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)


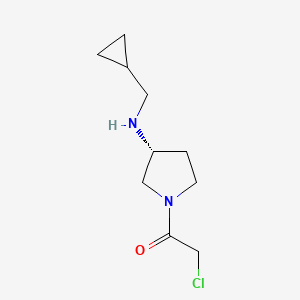


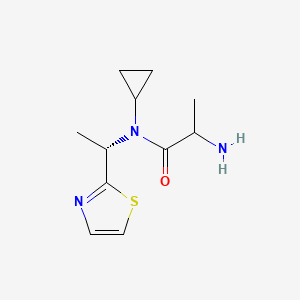
![6-Bromo-3-(methylthio)benzo[B]thiophene](/img/structure/B11793765.png)


